molecular formula C16H13F2NO B13427929 4-benzyloxy-3-(difluoromethyl)-1H-indole

4-benzyloxy-3-(difluoromethyl)-1H-indole

Cat. No.: B13427929
M. Wt: 273.28 g/mol
InChI Key: SOKSEFINMAEWHQ-UHFFFAOYSA-N
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Description

4-benzyloxy-3-(difluoromethyl)-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The unique structure of this compound, which includes a benzyloxy group and a difluoromethyl group, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyloxy-3-(difluoromethyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogen exchange reaction, where a difluoromethyl halide reacts with a suitable nucleophile on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-benzyloxy-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy or difluoromethyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.

Scientific Research Applications

4-benzyloxy-3-(difluoromethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indoles.

Mechanism of Action

The mechanism of action of 4-benzyloxy-3-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyloxy-3-fluorobenzaldehyde
  • 4-fluorobenzylamine
  • 4-fluorobenzyl chloride

Uniqueness

Compared to similar compounds, 4-benzyloxy-3-(difluoromethyl)-1H-indole stands out due to the presence of both benzyloxy and difluoromethyl groups. These functional groups confer unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

3-(difluoromethyl)-4-phenylmethoxy-1H-indole

InChI

InChI=1S/C16H13F2NO/c17-16(18)12-9-19-13-7-4-8-14(15(12)13)20-10-11-5-2-1-3-6-11/h1-9,16,19H,10H2

InChI Key

SOKSEFINMAEWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C(F)F

Origin of Product

United States

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